4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide

Lipophilicity Physicochemical Property Drug Design

This rationally designed pyridazine-ether-benzamide scaffold features dual para-fluorination. Unlike non-fluorinated or methoxy analogs, the 4-fluorobenzamide motif enhances metabolic stability while minimizing PAINS-associated assay interference—critical for reproducible HTS campaigns. With XLogP3 3.0 and TPSA 64.1 Ų, it occupies the CNS drug-like space essential for blood-brain barrier penetrant kinase inhibitor programs. Researchers comparing this compound against the 4-ethoxy analog (CAS 920407-90-5) can directly quantify fluorination's impact on microsomal stability and target engagement. For PK/PD studies, class-level evidence supports extended plasma exposure versus unsubstituted benzamide congeners. Procure this high-purity batch to eliminate substituent-driven variability and ensure cross-study comparability.

Molecular Formula C19H15F2N3O2
Molecular Weight 355.345
CAS No. 920363-82-2
Cat. No. B2354143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide
CAS920363-82-2
Molecular FormulaC19H15F2N3O2
Molecular Weight355.345
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)F)F
InChIInChI=1S/C19H15F2N3O2/c20-15-5-1-13(2-6-15)17-9-10-18(24-23-17)26-12-11-22-19(25)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,25)
InChIKeyVMAMIWUFYJQODD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 920363-82-2): Procurement-Relevant Identity & Class Definition


4-Fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 920363-82-2) is a synthetic small molecule belonging to the pyridazine benzamide ether class, with a molecular formula of C19H15F2N3O2 and a molecular weight of 355.3 g/mol [1]. Its core architecture integrates a 4-fluorophenylpyridazine moiety linked via an oxyethyl spacer to a 4-fluorobenzamide terminus. This compound is catalogued in PubChem (CID 18589551) and is primarily supplied as a research-grade chemical for exploratory medicinal chemistry and biological profiling [1]. The dual fluorination pattern—para-fluoro on both the benzamide and the pendant phenyl ring—is a defining structural feature that distinguishes it within the broader pyridazine-ether-benzamide family and imparts characteristic physicochemical properties including a computed XLogP3 of 3 and a topological polar surface area of 64.1 Ų [1].

Why 4-Fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide Cannot Be Generically Substituted: Rationale for Evidence-Based Selection


Within the pyridazine-oxyethyl-benzamide chemotype, modifications to the terminal benzamide substituent produce divergent biological profiles, metabolic stabilities, and physicochemical properties that preclude simple interchange between analogs [1]. The 4-fluoro substituent on the benzamide ring of CAS 920363-82-2 is not a passive structural element; fluorine substitution at this position is well-established in medicinal chemistry to modulate target engagement, oxidative metabolism, and lipophilicity relative to hydrogen, chloro, bromo, methoxy, ethoxy, or sulfonamide-bearing congeners [2]. Procurement decisions that rely solely on scaffold similarity without considering specific substituent-driven differentiation risk selecting compounds with altered potency windows, off-target liabilities, or incompatible physicochemical profiles for the intended assay platform, rendering experimental outcomes non-comparable across studies [2].

Quantitative Differentiation of 4-Fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide Against Its Closest Structural Analogs


Comparative Lipophilicity Profiling: XLogP3 of 4-Fluoro-Benzamide vs. Hydrogen, Methoxy, Ethoxy, and Sulfonamide Congeners

The target compound bears a 4-fluorobenzamide terminus, producing a computed XLogP3 of 3.0, which is intermediate between the less lipophilic unsubstituted benzamide analog (XLogP3 ≈ 2.4) and the more lipophilic 4-ethoxybenzamide analog (XLogP3 ≈ 3.5), while being substantially lower than the 4-(trifluoromethyl)benzamide analog (XLogP3 ≈ 4.0). This positioning is critical for balancing membrane permeability against aqueous solubility in cellular assay formats [1][2].

Lipophilicity Physicochemical Property Drug Design

Fluorine-Mediated Metabolic Stability: Comparative Oxidative Metabolism Liability of the 4-Fluorobenzamide Moiety

The 4-fluoro substituent on the benzamide ring blocks a primary site of cytochrome P450-mediated aromatic hydroxylation. In structurally related benzamide series, para-fluorination has been shown to reduce intrinsic clearance in human liver microsomes by 3- to 10-fold compared to the unsubstituted benzamide, and by 2- to 5-fold compared to the 4-methoxybenzamide analog which undergoes facile O-dealkylation [1].

Metabolic Stability Fluorine Chemistry ADME

Hydrogen Bond Donor/Acceptor Profile: Impact on Polar Surface Area and Blood-Brain Barrier Penetration Potential

The target compound has a topological polar surface area (TPSA) of 64.1 Ų and one hydrogen bond donor (the benzamide NH), placing it within the favorable range for CNS penetration (typically TPSA < 90 Ų and HBD ≤ 3). In contrast, the 4-(dimethylsulfamoyl) analog (CAS 920241-17-4) possesses a TPSA > 100 Ų due to the sulfonamide group and additional oxygen atoms, which reduces its likelihood of crossing the blood-brain barrier [1][2].

CNS Penetration Polar Surface Area Physicochemical Property

Structural Differentiation from 3-Bromo and 2-Chloro Benzamide Analogs: Impact on Reactivity and Off-Target Profile

Unlike the 3-bromo analog (CAS not specified in data) and 2-chloro analog, the 4-fluorobenzamide moiety lacks a heavy halogen that could engage in halogen bonding or undergo unwanted nucleophilic aromatic substitution in thiol-rich cellular environments. The 4-fluorobenzamide group is chemically inert under standard assay conditions, whereas bromo- and chloro-substituted benzamides may react with glutathione or cysteine residues, confounding activity readouts and generating artifactual inhibition [1].

Halogen Bonding Reactivity Off-Target Selectivity

Optimal Research & Industrial Application Scenarios for 4-Fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 920363-82-2)


Medicinal Chemistry Hit-to-Lead Optimization of CNS-Penetrant Kinase Inhibitors

Given its balanced XLogP3 of 3.0 and TPSA of 64.1 Ų—both within the favorable range for CNS drug-likeness—this compound serves as a rationally selected starting scaffold for kinase inhibitor programs requiring blood-brain barrier penetration. The 4-fluorobenzamide motif provides metabolic stability advantages over unsubstituted or methoxy-bearing analogs, reducing the need for early-stage deuterium or blocking-group strategies [1]. Researchers can benchmark this scaffold against the 4-ethoxy analog (CAS 920407-90-5) to quantify the impact of fluorination on microsomal stability and cell-based target engagement [1][2].

High-Fidelity Biochemical and Cellular Screening Libraries

The absence of reactive heavy halogens (Br, Cl) on the benzamide ring positions this compound as a clean probe for screening campaigns where assay interference from covalent protein modification must be minimized. Unlike the 3-bromo or 2-chloro analogs, which carry PAINS-associated structural alerts, CAS 920363-82-2 can be deployed in fluorescence-based or luminescence-based high-throughput screening formats with reduced risk of false-positive signals arising from non-specific reactivity [1].

Structure-Activity Relationship (SAR) Studies on Pyridazine-Based Receptor Modulators

The compound's 4-fluorophenylpyridazine core linked via an oxyethyl spacer to a fluorobenzamide provides a modular scaffold amenable to parallel SAR exploration. Systematic substitution at the benzamide para-position (F vs. H vs. OMe vs. OEt vs. CF3 vs. SO2NMe2) allows deconvolution of electronic, steric, and lipophilic contributions to target affinity. CAS 920363-82-2 occupies a unique parameter space within this matrix—intermediate lipophilicity, electron-withdrawing character, and minimal steric bulk—making it an essential comparator for extracting meaningful SAR trends [1][2].

In Vivo Pharmacodynamic Studies in Rodent Models

For programs progressing to rodent pharmacokinetic/pharmacodynamic (PK/PD) studies, the predicted enhanced metabolic stability of the 4-fluorobenzamide moiety relative to non-fluorinated or O-alkylated analogs supports extended plasma and tissue exposure. Although direct in vivo data for this specific compound are not publicly available, class-level evidence indicates that para-fluorination consistently reduces intrinsic clearance in hepatic microsomal assays, providing a rational basis for prioritizing this compound over the unsubstituted benzamide congener in animal studies where sustained target coverage is required [1].

Quote Request

Request a Quote for 4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.